N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine (molecular formula C₂₀H₂₆N₆O, MW 366.47 g/mol) is a fully synthetic small molecule built on a 2,4-diaminopteridine core, bearing a morpholine ring at the 4-position and a cyclohex-1-en-1-ylethylamine side chain at the 2-position. The compound originates from the ChemBridge Corporation screening library (Catalog ID 78108821), where it is supplied as part of a curated drug-like/lead-like collection for high-throughput screening (HTS) campaigns.

Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
Cat. No. B12204230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine
Molecular FormulaC18H24N6O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCNC2=NC3=NC=CN=C3C(=N2)N4CCOCC4
InChIInChI=1S/C18H24N6O/c1-2-4-14(5-3-1)6-7-21-18-22-16-15(19-8-9-20-16)17(23-18)24-10-12-25-13-11-24/h4,8-9H,1-3,5-7,10-13H2,(H,20,21,22,23)
InChIKeyCHWAEFWPLMUUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine: Core Scaffold Identity and Screening Provenance


N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine (molecular formula C₂₀H₂₆N₆O, MW 366.47 g/mol) is a fully synthetic small molecule built on a 2,4-diaminopteridine core, bearing a morpholine ring at the 4-position and a cyclohex-1-en-1-ylethylamine side chain at the 2-position [1]. The compound originates from the ChemBridge Corporation screening library (Catalog ID 78108821), where it is supplied as part of a curated drug-like/lead-like collection for high-throughput screening (HTS) campaigns . The pteridine scaffold is a privileged heterocyclic core recognized for its capacity to engage ATP-binding pockets of kinases, pteridine reductases, and other nucleotide-recognizing enzymes, making the compound a candidate probe for target identification and pathway deconvolution studies [2].

Curated HTS screening library member (ChemBridge KINACore collection)
2,4-diaminopteridine core; known to engage ATP-binding pockets and nucleotide-recognizing enzymes
Distinct N²-cyclohex-1-en-1-ylethyl side chain provides sp³-rich, non-aromatic pharmacophore

Why Generic Substitution Fails for N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine


The pteridine scaffold permits extensive substitution diversity at the 2-, 4-, 6-, and 7-positions, producing profound shifts in target engagement and selectivity that preclude simple interchangeability among in-class analogs. Within the 4-morpholinopteridin-2-amine sub-family, the nature of the N²-substituent is a critical determinant of biochemical profile: aromatic N²-substituents (e.g., 3,4,5-trimethoxyphenyl) have been associated with cytotoxicity in HepG2 (IC₅₀ 6.92 μM) and A549 (IC₅₀ 8.99 μM) cell lines , whereas the cyclohex-1-en-1-ylethyl side chain of the target compound introduces a distinct sp³-rich, partially unsaturated aliphatic ring system absent in those aryl-substituted comparators. This structural divergence is expected to alter logP, solubility, conformational flexibility, and protein-binding interactions, making direct functional substitution between N²-aryl and N²-cycloalkenylethyl analogs unreliable without empirical validation [1]. Furthermore, the nucleophilic enamine-like character of the cyclohex-1-en-1-yl moiety confers unique chemical reactivity that aryl analogs lack, which may be exploited for covalent probe design or may necessitate distinct handling and storage protocols [2].

N²-substituent shift
Substituting the cyclohexenylethyl group with aryl analogs may profoundly alter kinase selectivity and cellular activity profiles.
Lipophilicity and conformation
Aryl N²-substituents are planar and oxygen-rich; the cyclohexenylethyl chain raises logP and introduces conformational flexibility, likely affecting permeability and target engagement.
Enamine reactivity
The cyclohex-1-en-1-yl enamine character may support covalent probe design but also necessitates distinct handling compared to inert aryl groups.

Quantitative Differentiation Evidence for N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine


Structural Uniqueness: Cyclohex-1-en-1-ylethyl Side Chain vs. Aromatic N²-Substituents

The target compound is the only member of the 4-morpholinopteridin-2-amine sub-family cataloged in the ChemBridge screening collection (≥1.4 million compounds) bearing the cyclohex-1-en-1-ylethyl N²-substituent . In contrast, the most prevalent close analogs carry aromatic N²-substituents: e.g., 4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine (CAS 1144493-70-8) , N-(2,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine, and N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine. The cyclohexenylethyl group introduces one sp²-hybridized double bond within a six-membered ring, providing a partially unsaturated, non-aromatic hydrophobic surface that is absent in all known aryl-substituted comparators.

N²-substituent class
Class-level
Cyclohexenylethyl (sp³) vs Aryl (planar)
Scaffold selectivity differentiation
Fsp³ ~0.40 vs ~0.20–0.30; unique 3D pharmacophore not available to aryl comparators
Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

hERG Liability Profile: Measured IC₅₀ Compared with In-Class Pteridine Derivatives

The target compound has been evaluated in a human ether-à-go-go related gene (hERG) potassium channel inhibition assay, yielding an IC₅₀ of 50,000 nM (50 μM) [1]. This value can be contextualized against a structurally related pteridine analog, 6-(4-methoxyphenyl)-4-morpholin-4-yl-pteridin-2-ylamine (CHEMBL100930), which exhibited an IC₅₀ of 34,000 nM against human neuronal nitric oxide synthase (NOS-I), a distinct off-target but indicative of the pteridine scaffold's broader selectivity profile [2]. While direct hERG comparator data for close N²-substituted analogs is not publicly available, the 50 μM hERG IC₅₀ for the target compound falls within a range generally considered favorable for early-stage probe development (commonly >10–30 μM threshold for acceptable cardiac safety margin).

hERG IC₅₀
Reported
50,000 nM (50 µM)
Cardiac channel benchmark
In vitro human ERG channel; value within typical probe screening range; supports cell-based kinase assays with cardiac off-target monitoring
Cardiac Safety hERG Drug Discovery Pteridine

Lipophilicity-Driven Differentiation: cLogP and Predicted Membrane Permeability

The calculated partition coefficient (cLogP) of the target compound is 3.344, as recorded in the ZINC database [1]. This value positions the compound within the optimal lipophilicity range for oral drug-likeness (cLogP 1–3.5 per Lipinski guidelines) and distinguishes it from more hydrophilic pteridine analogs such as 4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine (cLogP estimated ~2.0–2.5 based on additional oxygen atoms). A distinct pteridine isomer (ZINC84670413, also C₂₀H₂₆N₆O) exhibits a cLogP of 3.061, demonstrating that even isomeric pteridines with identical molecular formula can differ in lipophilicity by approximately 0.3 log units [2]. The cyclohexenylethyl moiety of the target compound contributes to its higher cLogP through increased hydrocarbon surface area relative to oxygenated aryl substituents.

cLogP (lipophilicity)
Class-level
Target 3.34 vs Isomer 3.06
Predicted permeability differentiation
Δ = 0.28 log units; higher than aryl-substituted analogs; experimental logP not determined
Physicochemical Properties Lipophilicity ADME Drug-Likeness

Best Research and Industrial Application Scenarios for N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine


Kinase Panel Screening and Target Deconvolution

The pteridine core is a recognized privileged scaffold for ATP-binding site engagement, and the ChemBridge KINACore/KINASet libraries are computationally enriched for kinase-active chemotypes . The unique cyclohexenylethyl side chain of this compound provides a structurally distinct pharmacophore for probing kinase selectivity panels, enabling the identification of kinase targets that preferentially accommodate non-aromatic, partially unsaturated hydrophobic groups at the solvent-exposed or allosteric pocket regions. Its hERG IC₅₀ of 50 μM [1] further supports its use in cellular kinase assays without the confounding cardiac channel off-target effects that can complicate hit triage.

Scaffold-Hopping and Intellectual Property Diversification

For medicinal chemistry programs built around pteridine- or quinazoline-based kinase inhibitors, the cyclohex-1-en-1-ylethyl substituent offers a scaffold-hopping opportunity distinct from the ubiquitous aromatic N²-substituents found in the patent literature [2]. This compound can serve as a starting point for generating novel composition-of-matter IP, as the aliphatic cycloalkenyl moiety departs from the extensively claimed aryl- and heteroaryl-substituted pteridine chemical space.

Chemical Biology Probe Development for Nucleotide-Recognizing Enzymes

Beyond kinases, pteridine derivatives are known ligands for pteridine reductase 1 (PTR1) in Leishmania species and for nitric oxide synthase isoforms [3]. The target compound's cLogP of 3.344 suggests adequate membrane permeability for intracellular target engagement, while the enamine character of the cyclohex-1-en-1-yl group may enable covalent warhead attachment strategies for irreversible probe design.

Application
Selection Property
Validation Focus
Kinase panel screening
Pteridine kinase probe scaffold
ATP-binding pocket engagement profiling
Scaffold-hopping IP diversification
Non-aromatic N²-substituent
Composition-of-matter novelty assessment
Chemical biology probe development
cLogP-driven membrane permeability
Intracellular target engagement and covalent warhead design
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